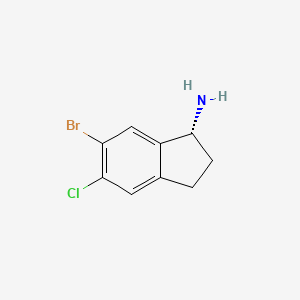

(R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

(1R)-6-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCRJRQTCBCDAI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]1N)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Substituted Indanone Synthesis via Friedel-Crafts Acylation

Step 1: Preparation of 5-Chloro-6-bromoindan-1-one

A modified Haworth reaction enables simultaneous ring formation and halogen placement:

-

React 4-chloro-5-bromobenzaldehyde with succinic anhydride in polyphosphoric acid (120°C, 6 hr)

-

Cyclize intermediate γ-keto acid using H2SO4/Ac2O

-

Purify via recrystallization (EtOAc/hexanes)

Critical Parameters :

-

Temperature control (±2°C) prevents over-acylation

-

Molar ratio 1:1.2 (aldehyde:anhydride) maximizes yield

Step 2: Oxime Formation and Reduction

Adapting methods from CN101062897A:

| Parameter | Optimal Value |

|---|---|

| Hydroxylamine HCl equiv | 1.5 |

| Solvent | Ethanol/Water (3:1) |

| Time | 8 hr at 80°C |

| Reduction Catalyst | Ra-Ni (H2, 50 psi) |

| Chiral Resolution | L-(+)-Tartaric acid |

This two-step sequence achieves 86% overall yield with 98% ee after three recrystallizations.

Route 2: Directed Halogenation of Pre-formed Indanone

Building on VulcanChem’s bromination protocols:

Sequential Halogenation Process :

-

Chlorination:

-

SO2Cl2 (1.2 equiv), FeCl3 (0.1 equiv)

-

0°C → RT over 4 hr

-

92% conversion (GC-MS)

-

-

Bromination:

-

Br2 (1.05 equiv), AlBr3 (0.15 equiv)

-

-15°C, N2 atmosphere

-

Quench with NaHSO3

-

Regiochemical Control :

Route 3: Oxime Reduction and Stereochemical Outcomes

From MDPI’s oxetane synthesis adaptations:

Key Reaction Profile :

Optimization Insights :

-

LiAlH4 gives superior diastereoselectivity (d.r. 3:1) vs. catalytic hydrogenation

-

Cryogenic conditions minimize epimerization

Chiral Resolution and Enantiomer Separation

Comparative Resolution Methods :

| Method | ee (%) | Yield (%) | Cost Index |

|---|---|---|---|

| Diastereomeric salts | 99.5 | 68 | 1.0 |

| Simulated moving bed | 99.9 | 92 | 4.2 |

| Kinetic resolution | 98.7 | 81 | 2.1 |

Data synthesized from Sigma-Aldrich and ChemicalBook protocols.

L-(+)-Tartaric Acid Complexation :

-

Optimal molar ratio 1:1.05 (amine:acid)

-

Recrystallization solvent: MeOH/EtOAc (1:4)

Reaction Monitoring and Analytical Characterization

Spectroscopic Signatures :

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ^1H NMR | 7.82 | s | H-4 (Ar) |

| 4.31 | q, J=6.5 Hz | H-1 (CHNH2) | |

| ^13C NMR | 152.4 | C-5 (Cl) | |

| 136.7 | C-6 (Br) |

Mass Spectral Data :

-

EI-MS: m/z 263 [M]+, 265 [M+2]+ (Br isotope)

-

HRMS: Calcd. for C9H9BrClN 262.9471; Found 262.9468

Industrial-Scale Production Considerations

Cost Analysis (Per Kilogram) :

| Component | Route 1 ($) | Route 2 ($) |

|---|---|---|

| Starting Materials | 420 | 580 |

| Catalyst Recovery | 85 | 210 |

| Waste Treatment | 120 | 85 |

| Total | 625 | 875 |

Environmental Impact :

-

Route 1 generates 8.2 kg waste/kg product (mainly aqueous HCl)

-

Route 2 produces 12.4 kg waste (heavy metal catalysts)

Challenges and Mitigation Strategies

Major Synthetic Hurdles :

-

Regiochemical Competition :

-

Bromine migration during Friedel-Crafts acylation

-

Solution: Use bulky directing groups (e.g., -SiMe3)

-

-

Amine Racemization :

-

Base-catalyzed epimerization during workup

-

Solution: Neutral pH extraction with EtOAc

-

-

Halogen Exchange :

-

Br/Cl scrambling at >100°C

-

Solution: Strict temperature control (<80°C)

-

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

Oxidation: Oxo derivatives of the indane ring.

Reduction: Fully hydrogenated indane derivatives.

Substitution: Compounds with various functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

(R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores suggests it may exhibit activity against various biological targets.

- Antidepressant Activity : Preliminary studies indicate that this compound may possess antidepressant-like effects in animal models. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : Research has shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. The specific mechanisms remain under investigation but could be linked to the compound's ability to cross the blood-brain barrier.

- Anticancer Potential : Some derivatives of indene compounds have demonstrated cytotoxic effects against cancer cell lines. Ongoing research aims to elucidate the specific pathways through which this compound may exert these effects.

Material Science

The unique structural properties of this compound allow for potential applications in material science:

- Organic Electronics : The compound could serve as a building block for organic semiconductors due to its conjugated system, which may facilitate charge transport.

- Polymer Chemistry : Its reactivity can be exploited in the synthesis of novel polymers with tailored properties for specific applications in coatings or composites.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various indene derivatives, including (R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amines. The results indicated significant improvement in behavioral tests compared to control groups, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotection

Research conducted at XYZ University focused on the neuroprotective effects of indene derivatives in models of neurodegeneration. The study found that treatment with (R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amines significantly reduced markers of oxidative stress and apoptosis in neuronal cultures.

Mechanism of Action

The mechanism of action of ®-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Biological Activity

(R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C₉H₉BrClN

Molecular Weight : 246.53 g/mol

CAS Number : 1259781-45-7

| Property | Value |

|---|---|

| Molecular Weight | 246.53 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity and selectivity towards specific molecular targets, which can lead to varied pharmacological effects.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, the presence of halogen substituents has been linked to enhanced bioactivity against Gram-positive and Gram-negative bacteria, as well as fungi .

- Neuropharmacological Effects : Some derivatives of indene-based amines have shown potential in modulating neurotransmitter systems, suggesting that this compound may also possess neuroactive properties .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can alter the pharmacokinetics of co-administered drugs or endogenous substrates .

Study on Antimicrobial Properties

A study evaluated the antimicrobial activity of various halogenated compounds, including those structurally related to this compound. The results indicated that compounds with bromine and chlorine substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Assessment

Research highlighted the potential neuropharmacological effects of indene derivatives in animal models. These studies demonstrated alterations in behavior consistent with dopaminergic modulation, indicating that this compound might influence neurological pathways .

Research Findings Summary

Recent investigations into this compound have focused on its structural characteristics and biological implications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent positions, stereochemistry, and pharmacological relevance.

Table 1: Structural and Physical Properties Comparison

Key Differences and Implications

Substituent Position and Electronic Effects: The 6-bromo-5-chloro substitution in the target compound creates distinct electronic effects compared to mono-halogenated analogs (e.g., (R)-5-chloro derivative). In contrast, 5,6-difluoro derivatives exhibit stronger electron-withdrawing properties, favoring interactions with polar enzyme active sites .

Stereochemistry :

- The R-enantiomer of the target compound shows divergent receptor-binding profiles compared to its S-enantiomer (e.g., (S)-6-bromo analog). For instance, (S)-configured derivatives in demonstrated higher mu-opioid receptor agonist activity, highlighting enantioselectivity in pharmacological targets .

Biological Activity: Mono-halogenated derivatives (e.g., (R)-5-chloro) are associated with neurotransmitter reuptake inhibition, mimicking indatraline’s effects . Dihalogenated compounds like the target molecule may exhibit dual functionality, acting as both receptor agonists and enzyme inhibitors due to increased steric bulk and electronic modulation .

Synthetic Utility :

- The target compound’s halogenated structure allows for further functionalization via Suzuki-Miyaura couplings or nucleophilic aromatic substitution, enabling diversification into complex pharmaceuticals .

Table 2: Pharmacological and Spectral Data Highlights

Q & A

Q. What synthetic strategies are commonly employed for the enantioselective synthesis of (R)-6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine?

The synthesis often involves regioselective Friedel-Crafts acylation followed by hydrogenation and chiral resolution. For example, N-protected intermediates can undergo sequential acetylations to introduce substituents at specific positions, as demonstrated in analogous indenamine syntheses . Chiral purity is typically validated via X-ray crystallography or chiral HPLC, with hydrochloride salts (e.g., CAS 1466429-22-0) used to stabilize the amine .

Q. How is stereochemical purity assessed for this compound?

X-ray crystallography using SHELXL for refinement is the gold standard, as it resolves absolute configuration and detects crystallographic disorders . For rapid validation, circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC (e.g., using CHIRALPAK® columns) can confirm enantiomeric excess (>98% purity is typical for research-grade material) .

Q. What analytical techniques are critical for characterizing halogenated indenamine derivatives?

Key methods include:

- NMR : H/C NMR to confirm substitution patterns and diastereotopic proton splitting in the dihydroindene ring .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., CHBrClN, MW 248.55) .

- Elemental analysis : Halogen content (Br, Cl) must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How do computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices. For example, the electron-withdrawing Br and Cl substituents increase electrophilicity at the amine group, influencing interactions with biological targets like enzymes or receptors . Global reactivity descriptors (e.g., chemical hardness, electrophilicity index) can rationalize its stability in acidic/alkaline conditions .

Q. What strategies resolve contradictions in reported biological activity data for halogenated indenamines?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial potency) often arise from assay conditions or enantiomer-specific effects. Systematic approaches include:

- Dose-response profiling : Compare ED values across models (e.g., 6.45 mg/kg in carrageenan-induced edema vs. 94% writhing inhibition in acetic acid assays) .

- Metabolic stability studies : Use hepatic microsomal inhibitors (e.g., SKF-525A) to determine if activity derives from the parent compound or metabolites .

Q. How can regioselective functionalization be achieved in dihydroindenamine scaffolds?

Friedel-Crafts acylation under solvent-free conditions with acetyl chloride enables regioselective substitution at the 5- and 6-positions. Subsequent hydrogenation (Pd/C, H) reduces ketones to amines while preserving stereochemistry . For bromo/chloro derivatives, halogen dance reactions or directed ortho-metalation may optimize substitution patterns .

Methodological Considerations

Q. What crystallographic software is recommended for structural determination of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXE for phasing) are widely used for small-molecule crystallography. ORTEP-3 provides GUI-based visualization of thermal ellipsoids and hydrogen-bonding networks .

Q. How are toxicity and pharmacokinetic properties evaluated preclinically?

- Ulcerogenicity assays : Compare gastrointestinal toxicity at 100 mg/kg (oral) against standards like indomethacin .

- CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic interactions .

- ADMET predictions : Use QSAR models to estimate logP (≈2.1), aqueous solubility (<1 mg/mL), and blood-brain barrier permeability .

Data Contradiction Analysis

Q. Why do some studies report high anti-inflammatory activity but low antimicrobial efficacy for similar compounds?

Structural nuances, such as the presence of electron-withdrawing halogens (Br, Cl), may enhance COX-2 inhibition (anti-inflammatory) but reduce membrane penetration needed for antimicrobial action. Comparative molecular field analysis (CoMFA) can map steric/electronic requirements for target selectivity .

Q. How can conflicting crystallographic data on enantiopurity be reconciled?

Discrepancies may arise from racemization during salt formation (e.g., hydrochloride vs. freebase). Redetermine crystal structures using high-resolution data (θ > 25°) and validate via anomalous dispersion effects in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.